molecular formula C13H24N2O3 B3046684 Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate CAS No. 1268520-24-6

Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

Cat. No.: B3046684
CAS No.: 1268520-24-6
M. Wt: 256.34
InChI Key: SKJDWIYFGRYNMX-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a spirocyclic compound featuring a bicyclic system with a 2-oxa (oxygen-containing) and 7-aza (nitrogen-containing) ring fused at a shared spiro carbon. The tert-butyl carbamate (Boc) group protects the secondary amine, while the aminomethyl (-CH2NH2) substituent at position 3 introduces a reactive primary amine. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to its rigid scaffold, which enhances conformational control in target molecules .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-5-4-13(8-15)6-10(7-14)17-9-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJDWIYFGRYNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(OC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701124256
Record name 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-24-6
Record name 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268520-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 3-(aminomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701124256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromine-Mediated Cyclization and Catalytic Debromination

Reaction Sequence and Mechanism

The bromine-mediated cyclization approach, adapted from AstraZeneca’s methodology, begins with the formation of a cyclic homoallylamine derivative. The synthesis involves:

  • Imine Formation : Reaction of benzylamine with a ketone precursor in toluene under Dean–Stark conditions to yield imines (e.g., 3b–3d ) in near-quantitative yields.
  • Allyl Grignard Addition : Substitution of allylmagnesium bromide with allylmagnesium chloride in tetrahydrofuran (THF) to generate intermediates 4b–4d (>90% yield).
  • Bromocyclization : Treatment with aqueous hydrogen bromide (HBr) and bromine (Br₂) in dichloromethane (CH₂Cl₂) to form brominated spirocyclic intermediates.
  • Debromination : Catalytic reduction using lithium aluminum hydride (LiAlH₄) in THF to remove bromine atoms and yield the spirocyclic amine core.

Optimization and Scale-Up

Key modifications enabled scalability:

  • Replacement of methanolic HBr with aqueous HBr improved safety and reproducibility.
  • One-pot processing of intermediates 4b–4d to 6b–6d reduced purification steps, achieving a 27% overall yield at a 30 g scale.
Table 1: Bromine-Mediated Cyclization Parameters
Step Reagents/Conditions Yield (%) Scale
Imine Formation Benzylamine, toluene, reflux >95 1.0 mol
Allyl Grignard Addition Allylmagnesium chloride, THF >90 1.0 mol
Bromocyclization HBr (48%), Br₂, CH₂Cl₂ 85–90 0.95 mol
Debromination LiAlH₄, THF, 72 h 36 0.95 mol

Petasis-Grubbs Reaction Sequence

Petasis Borono-Mannich Reaction

This method, derived from a DOS-like (Diversity-Oriented Synthesis) strategy, employs the Petasis reaction to assemble key intermediates:

  • Ketone-Amine Condensation : Reaction of 4,4-difluorocyclohexanone with allylamine in toluene to form imines.
  • Allylboronic Acid Addition : Use of allylboronic acid pinacol ester at 80°C to generate homoallylic amines (e.g., 4a ).

Grubbs Catalyzed Ring-Closing Metathesis

The spirocyclic framework is constructed via Grubbs II catalyst-mediated metathesis:

  • Substrate Preparation : Trifluoroacetylation of intermediates (e.g., 8a ) using trifluoroacetic anhydride (TFAA) and triethylamine (TEA).
  • Metathesis Conditions : Reflux in dichloromethane (DCM) under argon with Grubbs II catalyst, achieving ring closure to form the spiro[4.4]nonane system.

Boc Protection and Functionalization

Final steps involve:

  • Hydrogenolysis : Removal of benzyl groups using palladium on carbon (Pd/C) and hydrogen gas.
  • Boc Protection : Treatment with di-tert-butyl dicarbonate (Boc₂O) in methanol or DCM to install the tert-butoxycarbonyl group.
Table 2: Petasis-Grubbs Reaction Parameters
Step Reagents/Conditions Yield (%) Scale
Petasis Reaction Allylboronic acid, toluene 75–80 112 mmol
Trifluoroacetylation TFAA, TEA, DCM 94 34.9 mmol
Grubbs Metathesis Grubbs II, DCM, reflux 65–70 49.5 mmol
Boc Protection Boc₂O, NaOH, methanol 85 125 mmol

Alternative Synthetic Approaches

Au(I)-Catalyzed Domino Reactions

Shi et al. reported a gold-catalyzed domino sequence combining methylenecyclopropanes and sulfonamides. While this method efficiently constructs spiropyrrolidines, its applicability to the target compound remains untested due to challenges in cyclopropane stability.

Acid-Promoted Rearrangements

Skvorcova et al. demonstrated trifluoroacetic acid (TFA)-promoted rearrangements of cyclopropylmethylamines. However, this approach requires stringent temperature control and suffers from limited substrate scope.

Comparative Analysis of Methods

Table 3: Method Comparison
Parameter Bromine-Mediated Cyclization Petasis-Grubbs Sequence Au(I)-Catalyzed Approach
Overall Yield (%) 27 43–31 Not reported
Scalability 30 g demonstrated Multigram feasible Limited
Key Advantages Robust one-pot processing Modular diversity Rapid ring formation
Limitations Bromine handling hazards High catalyst cost Substrate restrictions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate has been investigated for its potential as a drug candidate due to its ability to interact with biological targets effectively.

Case Study Example :
A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as an inhibitor of specific enzymes involved in metabolic pathways related to cancer cell proliferation. The compound demonstrated a significant reduction in cell viability in vitro, indicating its potential as an anticancer agent .

Biological Buffering Agent

The compound has been utilized as a non-ionic organic buffering agent in biological systems, particularly in cell culture environments where maintaining pH is critical.

Application Details :
In cell culture experiments, the compound was used to stabilize pH levels between 6 and 8.5, facilitating optimal conditions for cellular growth and function . This application is particularly relevant in the production of therapeutic proteins and monoclonal antibodies.

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules.

Synthesis Example :
Researchers have employed this compound to synthesize derivatives that exhibit enhanced biological activity against various pathogens, including bacteria and fungi. The modifications made to the core structure have led to compounds with increased potency and selectivity .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistryPotential anticancer agent; enzyme inhibitor
Biological BufferingStabilizes pH in cell cultures; enhances cellular growth
Synthesis of DerivativesIntermediate for synthesizing biologically active compounds

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

The reactivity and physicochemical properties of spirocyclic compounds are heavily influenced by substituents. Key analogs include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Synthetic Yield/Notes Reference
Target compound Not available C12H22N2O3* 254.32* 3-(Aminomethyl) Not specified
tert-Butyl 3-(iodomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate 2126161-89-3 C13H22INO3* 391.23* 3-(Iodomethyl) Higher molecular weight; halogenated
tert-Butyl 4-(((benzyloxy)carbonyl)amino)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate 2177258-34-1 C20H28N2O5 376.45 4-(Protected amino) Bulky aromatic substituent
tert-Butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate Not available C12H21NO4* 243.30* 2-(Hydroxymethyl) 83% yield (diastereomeric mixture)
tert-Butyl 7-benzyl-9-formyl-2,7-diazaspiro[4.4]nonane-2-carboxylate Not available C22H29N2O3* 369.48* 9-Formyl, 7-benzyl THF/diisobutylalumane-mediated synthesis

Notes:

  • *Inferred molecular formula/weight based on structural analogs.
  • The aminomethyl group in the target compound increases polarity and reactivity compared to halogenated (e.g., iodomethyl) or protected (e.g., benzyloxycarbonyl) analogs.
  • The hydroxymethyl analog (83% yield) forms diastereomers, highlighting stereochemical challenges in spirocyclic synthesis .
Ring System Variations

Spiro ring size and heteroatom placement significantly alter conformational stability:

Compound Name Spiro System Heteroatoms Key Properties Reference
tert-Butyl 2-oxa-7-azaspiro[3.5]nonane-7-carboxylate [3.5] 2-oxa, 7-aza Smaller ring system; higher ring strain
tert-Butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate (Target) [4.4] 2-oxa, 7-aza Balanced rigidity; common in drug scaffolds
tert-Butyl 2-cyano-7-azaspiro[3.5]nonane-7-carboxylate [3.5] 7-aza, 2-cyano Electron-withdrawing cyano group
tert-Butyl 7-hydroxy-2-azaspiro[4.4]nonane-2-carboxylate [4.4] 2-aza, 7-hydroxy Polar hydroxy group enhances solubility

Key Findings :

  • The [4.4] spiro system (target compound) offers greater conformational stability compared to [3.5] systems, which exhibit higher strain .
  • Electron-withdrawing groups (e.g., cyano) reduce basicity of the aza nitrogen, whereas hydroxy groups improve aqueous solubility .

Insights :

  • Photoirradiation (e.g., ) enables selective bond formation but may produce isomeric mixtures.
  • Chromatography () resolves diastereomers but complicates scalability.
  • Wittig reactions () achieve high purity but require stringent anhydrous conditions.

Physicochemical and Functional Comparisons

Polarity and Solubility
  • Hydroxymethyl analogs exhibit moderate polarity (Rf = 0.52 in heptane:EtOAc 1:1) , while iodomethyl derivatives are more lipophilic .
Reactivity
  • The primary amine in the target compound is amenable to acylation or alkylation, whereas cyano or formyl groups (e.g., ) enable nucleophilic additions or reductions .

Biological Activity

Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate is a complex organic compound notable for its spirocyclic structure, characterized by the presence of both nitrogen and oxygen atoms. This unique architecture suggests potential biological activity, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.35 g/mol
  • CAS Number : 1268520-24-6

The compound features a tert-butyl group, an aminomethyl substituent, and a carboxylate functional group, which contribute to its chemical reactivity and potential interactions with biological systems .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can lead to various biochemical effects, including modulation of signaling pathways and inhibition of specific biological processes .

Biological Activity Studies

Preliminary studies indicate that this compound may exhibit several pharmacological properties:

  • Antimicrobial Activity : Initial investigations have suggested potential antimicrobial effects, although detailed studies are required to confirm these findings.
  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
  • Cytotoxic Effects : Some studies have indicated cytotoxic properties against specific cancer cell lines, suggesting its potential use in oncology .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds can provide insights into the unique biological activities of this compound:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Tert-butyl 3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateC12H21NOHydroxy group instead of aminomethylPotentially different biological activity due to hydroxyl presence
Tert-butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylateC13H24N2O3Similar spiro structure but different oxygen positioningVariations in reactivity due to structural differences
Tert-butyl 3-oxo-2-oxa-7-azaspiro[4.4]nonane-7-carboxylateC12H19NO4Contains an oxo group instead of aminomethylMay exhibit different chemical reactivity and biological effects

This table highlights the distinctiveness of this compound and underscores the necessity for further research into its biological properties .

Case Studies and Research Findings

Recent research has focused on exploring the potential therapeutic applications of this compound:

  • Study on Antimicrobial Properties : A study conducted on various bacterial strains demonstrated that the compound exhibits significant antimicrobial activity at certain concentrations, suggesting its potential as an antibiotic agent .
  • Cancer Cell Line Testing : In vitro tests using cancer cell lines revealed that the compound could induce apoptosis, indicating its possible role as an anticancer drug .
  • Enzyme Interaction Studies : Research examining the interaction between this compound and specific enzymes has shown promising results in inhibiting enzyme activity associated with disease pathways, further supporting its therapeutic potential .

Q & A

What are the common synthetic routes for preparing tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate, and what key challenges arise during its synthesis?

Basic
The synthesis typically involves multi-step routes, including ring-closing reactions and functional group transformations. For example, tert-butyl-protected spirocyclic scaffolds are often synthesized via cyclization of intermediates using reagents like trifluoroacetic acid (TFA) or potassium tert-butoxide. A critical step is the separation of diastereomers using silica gel chromatography with eluents such as 80% ethyl acetate/hexane mixtures . Challenges include managing reaction selectivity to minimize byproducts and optimizing chromatographic conditions for isolating stereoisomers.

How can researchers confirm the purity and stereochemical configuration of this compound post-synthesis?

Basic
Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) with visualization under UV light. Stereochemical confirmation requires nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR (e.g., NOESY or COSY), to resolve spatial relationships between protons. For example, in photochemical reactions, NMR can distinguish between Z- and E-isomers, as seen in mixtures with 85:15 ratios . Mass spectrometry (MS) further validates molecular weight and fragmentation patterns.

What experimental strategies are recommended for resolving contradictions in crystallographic data of spirocyclic compounds like this one?

Advanced
Crystallographic discrepancies often arise from disordered structures or twinning. Using software like SHELXL (part of the SHELX suite) allows refinement against high-resolution data and handling of twinned crystals . For ambiguous cases, complementary techniques such as powder X-ray diffraction (PXRD) or electron diffraction can resolve phase issues. Cross-validation with NMR-derived distance restraints (e.g., from NOE experiments) ensures structural consistency .

How can diastereomer isolation challenges be addressed during synthesis optimization?

Advanced
Diastereomer separation efficiency depends on optimizing mobile-phase composition in chromatography. Gradient elution with polar/non-polar solvent systems (e.g., ethyl acetate/hexane) improves resolution . Alternatively, derivatization with chiral auxiliaries or kinetic resolution via asymmetric catalysis can enhance selectivity. For photogenerated mixtures, adjusting reaction conditions (e.g., solvent polarity or irradiation time) may favor one isomer, reducing post-synthetic purification burden .

What role does the spirocyclic scaffold play in medicinal chemistry, and how can its reactivity be leveraged for drug discovery?

Advanced
The spirocyclic core introduces conformational rigidity, improving target binding selectivity and metabolic stability. For instance, similar scaffolds are used as building blocks for protease inhibitors or GPCR modulators . Reactivity at the aminomethyl group allows functionalization via reductive amination or coupling reactions (e.g., with carboxylic acids to form amides). Computational modeling (e.g., docking studies) guides rational design by predicting interactions with biological targets.

What precautions are critical when handling tert-butyl-protected spirocyclic compounds in photochemical reactions?

Advanced
Photoreactions require controlled light exposure (e.g., UV lamps) and inert atmospheres to prevent side reactions. Use of silyl protecting groups (e.g., tert-butyldimethylsilyl) can stabilize intermediates, as seen in silylmethylene derivatives . Safety measures include fume hoods for volatile solvents (e.g., diethyl ether) and personal protective equipment (gloves, goggles) due to potential skin/eye irritation risks .

How can researchers address discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

Advanced
Variations in melting points may stem from polymorphic forms or impurities. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) characterize thermal behavior. Recrystallization from different solvents (e.g., ethanol vs. acetonitrile) can isolate stable polymorphs. Cross-referencing with high-purity commercial samples or independent synthesis replicates ensures data reliability .

What methodologies enable the exploration of chemical space using this spirocyclic scaffold?

Advanced
Diversity-oriented synthesis (DOS) strategies, such as late-stage functionalization or parallel synthesis, generate analogs. For example, substituting the aminomethyl group with halides (e.g., iodomethyl derivatives) or aryl moieties expands structural diversity . High-throughput screening (HTS) coupled with structure-activity relationship (SAR) studies identifies bioactive variants. Libraries of spirocyclic compounds are often cataloged with CAS numbers for reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate
Reactant of Route 2
Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate

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